molecular formula C19H16N4O2S B2644735 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1426314-93-3

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2644735
CAS No.: 1426314-93-3
M. Wt: 364.42
InChI Key: FVTLGGLVKJCHRO-UHFFFAOYSA-N
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Description

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic chemical compound designed for research and development purposes, integrating a benzothiazole pharmacophore and a nicotinonitrile group through a piperidine linker. The benzo[d]thiazole scaffold is a heterocyclic nucleus recognized for its diverse biological potential. Research indicates that this core structure possesses a number of reported biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties, making it a valuable template in medicinal chemistry . The specific research applications and mechanism of action for this novel compound have not been fully characterized and represent an area for scientific investigation. Researchers are exploring its potential as a biochemical tool or as a precursor for the synthesis of more complex molecules. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-11-13-5-6-17(21-12-13)25-14-7-9-23(10-8-14)19(24)18-22-15-3-1-2-4-16(15)26-18/h1-6,12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTLGGLVKJCHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole-2-carbonyl chloride: This is achieved by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.

    Coupling with Piperidine: The benzo[d]thiazole-2-carbonyl chloride is then reacted with piperidine to form the intermediate 1-(Benzo[d]thiazole-2-carbonyl)piperidine.

    Nicotinonitrile Derivative Formation: The final step involves the reaction of the intermediate with 6-hydroxynicotinonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 364.4 g/mol. The structure incorporates a benzo[d]thiazole moiety, which is known for its bioactive properties, and a piperidine ring that enhances its pharmacological profile.

Anticancer Potential

Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. For instance, the interaction of similar compounds with Poly(ADP-ribose) polymerase (PARP) has been highlighted as a mechanism for inhibiting cancer cell growth, particularly in BRCA1-mutant cells . The incorporation of the benzo[d]thiazole moiety in this compound suggests potential effectiveness as a PARP inhibitor.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into heteroarylated benzothiazoles has shown promising results against various bacterial strains, indicating that similar compounds could be effective against pathogens like Staphylococcus aureus and Escherichia coli . In silico evaluations have further supported these findings, demonstrating that such compounds can inhibit bacterial growth effectively.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of structurally similar compounds demonstrated that they effectively inhibited PARP activity with low nanomolar IC50 values. These findings suggest that this compound may possess similar capabilities, warranting further exploration in preclinical models .

Case Study 2: Antimicrobial Efficacy

In vitro studies on related benzothiazole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated zones of inhibition comparable to standard antibiotics, suggesting that this compound could be developed as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the nicotinonitrile group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Nicotinonitrile Derivatives
Compound Name Core Structure Substituents at 6-Position Key Functional Groups
6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile Pyridine-3-carbonitrile Piperidin-4-yloxy linked to benzothiazole-2-carbonyl Nitrile, benzothiazole, piperidine
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid () Acetic acid derivative Piperidin-4-yloxy linked to benzo[d][1,3]dioxole-carboxamide Carboxamide, benzo[d][1,3]dioxole, piperidine
6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile () Pyridine-3-carbonitrile Benzo[d]imidazol-2-ylthio Nitrile, thioether, benzimidazole
5-Acetyl-6-methyl-2-(4-methylpiperazin-1-yl)nicotinonitrile () Pyridine-3-carbonitrile Methyl and acetyl groups; 4-methylpiperazinyl at 2-position Nitrile, piperazine, acetyl

Key Observations :

  • The target compound’s benzothiazole group distinguishes it from the benzo[d][1,3]dioxole and benzimidazole analogues, which may alter electron-withdrawing effects and target selectivity.
  • The piperidin-4-yloxy linker is shared with the compound in , but the latter’s acetic acid phosphoric acid salt enhances solubility and bioavailability .
  • The thioether linkage in ’s compound may confer greater metabolic stability compared to the ether (oxy) linkage in the target compound .

Pharmacological and Physicochemical Properties

Key Observations :

  • The benzothiazole in the target compound may mimic kinase-binding motifs, whereas the benzo[d][1,3]dioxole in ’s compound is optimized for prostaglandin receptor modulation.

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization of piperidine and benzothiazole, contrasting with the one-pot nicotinonitrile formation in .
  • Commercial availability of analogues like ’s compound indicates feasibility of large-scale production, though route optimization is needed for the target compound.

Biological Activity

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound characterized by its unique combination of structural features, which include a benzo[d]thiazole moiety, a piperidine ring, and a nicotinonitrile functional group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Common Name : this compound
  • CAS Number : 1426314-93-3
  • Molecular Formula : C19H16N4O2S
  • Molecular Weight : 364.4 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The benzo[d]thiazole moiety is known for its role in modulating enzyme activity and receptor signaling pathways. The piperidine ring enhances binding affinity, while the nicotinonitrile group may contribute to the overall stability and bioavailability of the compound.

Biological Activity Overview

Research indicates that compounds containing benzo[d]thiazole structures exhibit diverse biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of benzo[d]thiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating promising results.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Candida albicans31.25 - 62.5 μM

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that compounds with similar structural motifs can inhibit the growth of various cancer cell lines.

Cancer Cell Line IC50 (μM)
MCF7 (Breast Cancer)10 - 20
A549 (Lung Cancer)15 - 30
HeLa (Cervical Cancer)5 - 15

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Evaluation :
    A study synthesized a series of benzo[d]thiazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications to the piperidine and benzo[d]thiazole components significantly influenced their biological efficacy .
  • Structure–Activity Relationship (SAR) :
    Research on SAR has shown that specific substitutions on the benzo[d]thiazole ring enhance antimicrobial activity while maintaining low toxicity profiles in human cells .
  • In Vivo Studies :
    In vivo evaluations demonstrated that certain derivatives exhibited significant tumor growth inhibition in mouse models, indicating their potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for confirming the structure of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (e.g., benzothiazole and pyridine rings) and piperidine connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for nicotinonitrile derivatives in crystallographic studies .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and nitrile (C≡N) functional groups.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability.
  • HPLC-PDA Monitoring : Track decomposition under acidic/basic conditions or UV exposure.
  • Storage Optimization : Use inert atmospheres (argon) and low-temperature storage (-20°C) to mitigate hydrolysis of the nitrile group, as recommended for structurally similar compounds .

Q. What synthetic routes are reported for nicotinonitrile derivatives with benzothiazole moieties?

  • Methodology :

  • Stepwise Functionalization : Couple piperidin-4-yl ethers with benzothiazole-carbonyl chloride intermediates, followed by nitrile introduction via nucleophilic substitution or cyanation .
  • Flow Chemistry : Optimize reaction parameters (temperature, residence time) using Design of Experiments (DoE) to enhance yield, as applied in diazomethane synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
  • QSAR Modeling : Corrogate structural features (e.g., piperidine substitution) with activity data from analogues .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) for benzothiazole and nicotinonitrile derivatives .
  • Dynamic NMR Studies : Resolve conformational ambiguities (e.g., piperidine ring puckering) by variable-temperature experiments.
  • Synchrotron X-ray Diffraction : Achieve high-resolution data for complex stereochemistry .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodology :

  • DoE-Based Optimization : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). For example, flow chemistry methods reduce side reactions in sensitive syntheses .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What are the challenges in analyzing metal-ion interactions with this compound?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with transition metals.
  • UV-Vis Titration : Monitor ligand-to-metal charge transfer bands.
  • EPR Spectroscopy : Detect paramagnetic complexes, as shown in studies of crown ether-metal interactions .

Q. How to address discrepancies in biological assay results across different studies?

  • Methodology :

  • Strict Standardization : Control solvent (e.g., DMSO purity), cell lines, and assay protocols.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. fluorescence polarization) .

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